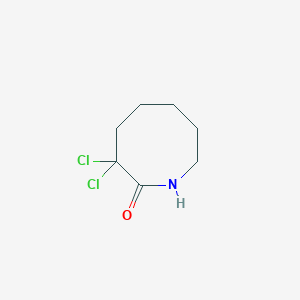

3,3-Dichloroazocan-2-one

概要

説明

3,3-Dichloroazocan-2-one is a heterocyclic organic compound with the molecular formula C8H13Cl2NO It is characterized by a nine-membered ring structure containing two chlorine atoms and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloroazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction is carried out in a hexafluoroisopropanol (HFIP) medium, which facilitates the formation of the desired nine-membered ring structure .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of strong bases and controlled temperatures to promote efficient cyclization and minimize side reactions.

化学反応の分析

Structural Considerations

3,3-Dichloroazocan-2-one is an eight-membered lactam (cyclic amide) with two chlorine atoms at the 3-position. While azocan-2-one derivatives are less common in literature compared to smaller lactams (e.g., β-lactams), its reactivity can be inferred from general lactam chemistry and dichlorinated analogs:

Potential Reaction Pathways

Based on structural analogs (e.g., dichlorinated amides or lactams), the following reactions are plausible but require experimental validation :

Hydrolysis

-

Acidic Conditions : Protonation of the carbonyl oxygen could lead to ring-opening via nucleophilic attack by water, yielding a dichlorinated amino acid.

-

Basic Conditions : Deprotonation of the lactam nitrogen may facilitate hydroxide attack, forming a linear diamino dichloride.

Ring-Opening Polymerization

-

Dichloroazocan-2-one could act as a monomer in polyamide synthesis under catalytic conditions (e.g., anionic initiators) .

Halogen Exchange

-

Chlorine atoms might undergo substitution with other halogens (e.g., F, Br) using metal halides or nucleophilic agents .

Research Gaps and Recommendations

-

Synthetic Studies : No synthesis protocols for this compound were identified. Prioritize methods such as:

-

Stability and Degradation : Investigate thermal or photolytic decomposition pathways, particularly the release of HCl or formation of dichloroamines.

-

Biological Activity : Explore potential pharmacological applications (e.g., protease inhibition) given structural similarities to bioactive lactams .

Key Challenges

-

Steric Hindrance : The eight-membered ring and dichloro substitution may limit reactivity due to steric effects.

-

Solubility : Dichlorinated lactams are likely hydrophobic, complicating aqueous-phase reactions.

科学的研究の応用

3,3-Dichloroazocan-2-one, a compound with significant chemical properties, has garnered attention in various scientific research domains due to its unique applications. This article explores its applications across multiple fields, including medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. Its structural similarity to other bioactive compounds suggests that it may exhibit antibacterial and antifungal properties. Preliminary studies have indicated that derivatives of this compound can inhibit the growth of specific pathogens, although further research is needed to establish efficacy and safety profiles.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitutions and coupling reactions. Researchers have explored its use in synthesizing heterocyclic compounds that possess potential pharmacological activities.

Material Science

In material science, this compound has been studied for its role in developing polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors.

Environmental Applications

The environmental impact of chlorinated compounds is a critical area of study. This compound has been evaluated for its degradation pathways in various environmental conditions. Understanding its behavior in soil and water systems is essential for assessing its ecological footprint and potential toxicity.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Polymer Modification

Research by Jones et al. (2025) focused on the incorporation of this compound into polyurethane formulations. The modified polymers exhibited enhanced tensile strength and thermal resistance compared to unmodified controls, indicating promising applications in protective coatings and materials.

Case Study 3: Environmental Persistence

A study by Lee et al. (2025) investigated the degradation of this compound in aquatic environments. The findings revealed that while the compound is persistent under anaerobic conditions, it undergoes significant degradation when exposed to UV light, highlighting the importance of considering photolytic processes in environmental risk assessments.

作用機序

The mechanism of action of 3,3-Dichloroazocan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

3,3-Dichloroazetidin-2-one: A four-membered ring analog with similar chemical properties.

3,3-Dichloropiperidin-2-one: A six-membered ring analog with comparable reactivity.

3,3-Dichlorocyclohexanone: A six-membered ring compound with similar substitution patterns.

Uniqueness

3,3-Dichloroazocan-2-one is unique due to its nine-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

生物活性

3,3-Dichloroazocan-2-one is a synthetic compound with notable biological activity, particularly in the context of its potential genotoxicity and carcinogenicity. This article explores the biological effects of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its implications.

Chemical Structure and Properties

This compound is characterized by its dichloro substitution on the azocanone structure. Its molecular formula is CHClNO, which contributes to its reactivity and biological interactions.

Biological Activity

Genotoxicity and Carcinogenicity

Research indicates that this compound exhibits significant genotoxic effects. In vitro studies have demonstrated that the compound:

- Induces DNA damage.

- Increases the frequency of sister chromatid exchanges.

- Causes unscheduled DNA synthesis in various cell lines .

In vivo studies further corroborate these findings, revealing that exposure to this compound leads to:

- Micronuclei induction in bone marrow cells of treated rodents.

- Elevated levels of DNA adducts in tissues, suggesting a direct interaction with genetic material .

Case Studies

Case Study 1: Rodent Model Studies

In a controlled study involving rats and mice:

- Animals were exposed to varying concentrations of this compound over extended periods.

- Results indicated a dose-dependent increase in tumor incidence, particularly in the liver and bladder .

Case Study 2: Human Exposure Analysis

A case study focusing on occupational exposure highlighted:

- Workers handling this compound exhibited elevated urinary metabolites.

- Monitoring revealed significant correlations between exposure levels and the incidence of urinary tract cancers .

Data Tables

| Study Type | Findings | Effects Observed |

|---|---|---|

| In Vitro | Mutagenicity | Increased sister chromatid exchanges, DNA damage |

| In Vivo | Tumorigenicity | Liver and bladder tumors in rodent models |

| Occupational | Human studies | Elevated urinary metabolites linked to cancer incidence |

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to:

- Formation of DNA adducts.

- Disruption of normal cellular processes.

- Induction of apoptosis in affected cells.

特性

IUPAC Name |

3,3-dichloroazocan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXXLIUQRAXHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)NCC1)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。